molecular formula C28H42O B14479217 Palmitylphenoxybenzene CAS No. 92278-32-5

Palmitylphenoxybenzene

Cat. No.: B14479217
CAS No.: 92278-32-5
M. Wt: 394.6 g/mol
InChI Key: WXHGASSSHSIGJY-UHFFFAOYSA-N
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Description

Palmitylphenoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a phenoxy group and a palmityl (hexadecyl) chain. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitylphenoxybenzene can be synthesized through a multi-step process involving the reaction of phenol with palmityl chloride in the presence of a base, followed by the reaction with benzene. The general synthetic route involves:

    Esterification: Phenol reacts with palmityl chloride in the presence of a base such as sodium hydroxide to form palmitylphenol.

    Etherification: Palmitylphenol then undergoes a reaction with benzene in the presence of a catalyst such as aluminum chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Palmitylphenoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.

Scientific Research Applications

Palmitylphenoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of palmitylphenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the palmityl chain provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Palmitylphenoxybenzene can be compared with other similar compounds such as:

    Octylphenoxybenzene: Similar structure but with an octyl chain instead of a palmityl chain. It has different hydrophobic properties and applications.

    Nonylphenoxybenzene: Contains a nonyl chain, used in surfactants and detergents.

    Dodecylphenoxybenzene: Features a dodecyl chain, used in lubricants and specialty chemicals.

This compound is unique due to its longer palmityl chain, which provides enhanced hydrophobic interactions and makes it suitable for specific industrial applications.

Properties

CAS No.

92278-32-5

Molecular Formula

C28H42O

Molecular Weight

394.6 g/mol

IUPAC Name

1-hexadecyl-4-phenoxybenzene

InChI

InChI=1S/C28H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-26-22-24-28(25-23-26)29-27-20-17-15-18-21-27/h15,17-18,20-25H,2-14,16,19H2,1H3

InChI Key

WXHGASSSHSIGJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2

physical_description

Liquid

Origin of Product

United States

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